endo-BCN-PEG2-C2-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

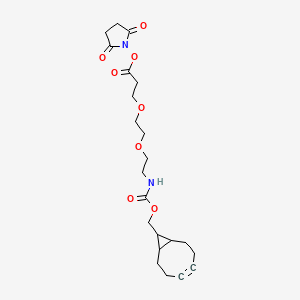

endo-BCN-PEG2-C2-NHS ester is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester group. The BCN group is reactive with azide-tagged biomolecules, while the NHS ester group can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-C2-NHS ester involves the reaction of BCN with a polyethylene glycol (PEG) spacer and an NHS ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility and proper mixing of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: endo-BCN-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules .

Common Reagents and Conditions:

NHS Ester Reactions: Typically involve primary amines in the presence of a base such as triethylamine.

BCN Reactions: Involve azide-tagged biomolecules under copper-free conditions, often in aqueous media

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Triazole Rings: Formed from the SPAAC reaction between the BCN group and azides

Aplicaciones Científicas De Investigación

Bioconjugation

Labeling Proteins and Oligonucleotides:

The NHS ester functionality of endo-BCN-PEG2-C2-NHS ester allows it to react with primary amines (-NH2) present in proteins and amine-modified oligonucleotides. This property is crucial for creating bioconjugates that can be used in various assays, imaging techniques, and therapeutic applications .

Click Chemistry:

The BCN group facilitates a highly selective reaction with azide-functionalized molecules via copper-free click chemistry. This reaction is advantageous for creating stable linkages without the need for metal catalysts, making it suitable for sensitive biological systems .

Development of PROTACs

PROTAC Linker:

this compound is prominently used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The linker connects two distinct ligands: one that binds to an E3 ligase and another that targets the protein of interest, thus facilitating targeted protein degradation .

Drug Delivery Systems

Antibody-Drug Conjugates (ADCs):

The compound's ability to form stable conjugates with antibodies makes it a valuable component in the design of ADCs. These conjugates allow for targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity .

Nanoparticle Functionalization:

this compound can also be employed to modify nanoparticles for drug delivery applications. By attaching this compound to nanoparticle surfaces, researchers can enhance the solubility, stability, and targeting capabilities of these delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of endo-BCN-PEG2-C2-NHS ester involves its ability to form covalent bonds with primary amines through the NHS ester group. This reaction results in the formation of stable amide bonds, which can be used to attach various functional groups to biomolecules. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming triazole rings through SPAAC reactions .

Comparación Con Compuestos Similares

endo-BCN-PEG2-C2-NHS ester is unique due to its combination of a BCN group and an NHS ester group, which allows for versatile bioconjugation applications. Similar compounds include:

endo-BCN-PEG3-NHS ester: Contains a longer PEG spacer, providing increased solubility in aqueous media.

endo-BCN-PEG4-NHS ester: Features an even longer PEG spacer, further enhancing solubility and flexibility in bioconjugation reactions.

endo-BCN-PEG8-NHS ester: Offers a significantly longer PEG spacer, suitable for applications requiring high solubility and extended reach

These similar compounds share the same reactive groups but differ in the length of the PEG spacer, which can influence their solubility and flexibility in various applications.

Actividad Biológica

endo-BCN-PEG2-C2-NHS ester is a polyethylene glycol (PEG)-based linker utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade specific proteins within cells. Understanding its biological activity is essential for advancing therapeutic applications, particularly in oncology and other diseases where protein degradation plays a pivotal role.

- Molecular Formula : C22H30N2O8

- Molecular Weight : 450.48 g/mol

- CAS Number : 2243565-12-8

The biological activity of this compound is primarily attributed to its function as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other binds to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for selective targeting of proteins, which is advantageous in therapeutic contexts where traditional inhibitors may be ineffective.

Biological Activity and Applications

This compound has shown promise in various biological contexts:

-

Targeted Protein Degradation :

- Utilized in the synthesis of PROTACs that can degrade oncogenic proteins, providing a novel approach to cancer therapy.

- Demonstrated efficacy in degrading proteins associated with various cancers, including those resistant to conventional therapies.

-

In Vitro Studies :

- Studies indicate that PROTACs incorporating this compound exhibit potent degradation of target proteins in cellular models.

- IC₅₀ values for specific PROTACs have been reported, showcasing their effectiveness at low concentrations.

-

Broad Range of Targets :

- The compound can be employed against various targets, including kinases, transcription factors, and other proteins implicated in disease pathways.

- It has been linked to pathways involving apoptosis, inflammation, and immune response modulation.

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cancer Therapy | Demonstrated successful degradation of BCR-ABL fusion protein in chronic myeloid leukemia cells using a PROTAC incorporating this compound. |

| Study 2 | Neurodegenerative Diseases | PROTACs synthesized with this linker effectively targeted and degraded tau protein aggregates implicated in Alzheimer's disease. |

| Study 3 | Autoimmune Disorders | Research showed that PROTACs could selectively degrade pro-inflammatory cytokine receptors, providing therapeutic benefits in models of autoimmune diseases. |

Research Findings

Recent research has underscored the potential of this compound as a versatile tool in drug development:

- Efficacy : PROTACs containing this linker have demonstrated significant reductions in target protein levels across various cell lines.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile when used within therapeutic ranges.

- Pharmacokinetics : Ongoing studies are investigating the pharmacokinetic properties of PROTACs utilizing this compound to optimize dosing regimens.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVMKCPRACMDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.